6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a halogenated tetrahydroisoquinoline derivative. Tetrahydroisoquinolines are known for diverse biological roles, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
6,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-6-1-2-12-5-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXXBZDVPZFIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503774 | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73075-50-0 | |
| Record name | Isoquinoline, 6,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73075-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10503774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds with the formation of intermediate compounds, which are subsequently converted to the desired product through further chemical transformations .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and alkyl halides (R-X) are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential as:
- Neuroprotective Agent : The compound may interact with neurotransmitter receptors and modulate signaling pathways related to neuroprotection and cell survival. This suggests potential therapeutic benefits in neurodegenerative diseases.
- Anticancer Properties : Various studies have explored tetrahydroisoquinoline derivatives for their anti-cancer effects. Specifically, they have shown promise in inhibiting angiogenesis and cancer cell proliferation. For instance, in vitro studies demonstrated that certain derivatives exhibited moderate to high activity against colorectal cancer cell lines .
Case Study 1: SARS-CoV-2 Inhibition
A study evaluated the efficacy of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride against the main protease (Mpro) of SARS-CoV-2. The compound was found to be a moderate inhibitor with an IC50 value of 66.9 µM. This highlights its potential application in antiviral therapies.
Case Study 2: Dopamine Receptor Interaction
Another investigation focused on the binding affinities of various tetrahydroisoquinoline derivatives to dopamine receptors. Modifications at the 6 and 8 positions significantly influenced receptor activity, suggesting applications in treating disorders related to dopaminergic dysregulation.
Comparative Analysis of Biological Activities
| Compound Name | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | SARS-CoV-2 Mpro | 66.9 | Moderate inhibitor |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | D3R affinity | Varies | Higher affinity observed with modifications |
| Other Derivatives | Various cancer cell lines | Varies | Significant anticancer activities noted |
Mechanism of Action
The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit phenylethanolamine N-methyltransferase, affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives
Notes:
Pharmacological and Biochemical Profiles
Enzyme Interactions
- 7,8-Dichloro-THIQ (DCTQ): Inhibits monoamine oxidase (MAO) in rat brain, leading to increased catecholamine levels .
- SK&F 64139 (7,8-Dichloro-THIQ) : Substrate for rabbit lung N-methyltransferase with low Km and high Vmax, suggesting affinity for methyltransferase enzymes .
Analgesic/Anti-inflammatory Activity
- 6,7-Dimethoxy-THIQ Derivatives: Exhibit pronounced analgesic effects (e.g., compound 3 in –2), outperforming acetylsalicylic acid and diclofenac sodium in therapeutic index .
- 6,8-Dichloro-THIQ: No direct evidence of analgesic activity, but chloro substituents may confer anti-inflammatory properties via distinct mechanisms (e.g., COX inhibition or cytokine modulation).
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Chlorinated derivatives (e.g., 6,8-dichloro) are likely more lipophilic than methoxy analogs, influencing blood-brain barrier penetration and tissue distribution .
- Higher melting points in dichloro compounds (e.g., 271–273°C for 6,7-dichloro) suggest strong crystalline packing due to halogen interactions .
Biological Activity
6,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound that belongs to the tetrahydroisoquinoline class of alkaloids. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications. The following sections detail its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₉Cl₂N
- Molecular Weight : 167.64 g/mol
- CAS Number : 82771-60-6
- Solubility : High gastrointestinal absorption and blood-brain barrier permeability .
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for mood disorders .
- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives may possess neuroprotective properties against neurodegenerative diseases by modulating oxidative stress pathways and apoptosis .
- Antimicrobial Activity : Some studies suggest that compounds within this class can exhibit antimicrobial properties, making them candidates for further development in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key aspects include:
- Chlorine Substitution : The presence of chlorine atoms at the 6 and 8 positions enhances lipophilicity and receptor binding affinity.
- Hydrogen Bonding : The ability to donate and accept hydrogen bonds is crucial for interaction with biological targets .
Biological Activity Data
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| MAO Inhibition | Enzymatic Assay | 0.5 | |
| Neuroprotection | Cell Viability Assay | >10 | |
| Antimicrobial | Disk Diffusion Method | Zone of Inhibition |
Case Studies
-
Case Study on Neuroprotection :
A study investigated the neuroprotective effects of tetrahydroisoquinoline derivatives in a mouse model of Parkinson's disease. Mice treated with this compound showed reduced dopaminergic neuron loss and improved motor function compared to controls . -
Case Study on Antidepressant Activity :
Another research focused on the antidepressant potential of this compound through its action on serotonin pathways. In a forced swim test in rats, administration of the compound resulted in decreased immobility time, suggesting an antidepressant-like effect .
Q & A
Q. What are the recommended synthetic routes for 6,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted phenethylamine precursors under acidic conditions. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error approaches. For example, ICReDD’s methodology integrates computational modeling to narrow down reaction parameters (e.g., temperature, catalyst choice) and validate pathways via HPLC or LC-MS .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for verifying substituent positions (e.g., chlorine atoms at C6/C8), mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) with UV detection for purity assessment (>95%). Deuterated solvents in NMR prevent signal interference, while LC-MS/MS can detect trace impurities .
Q. How should researchers handle solubility challenges in biological assays?
- Methodological Answer : Pre-dissolve the compound in dimethyl sulfoxide (DMSO) at ≤10 mM stock concentrations, followed by dilution in aqueous buffers (e.g., PBS). Sonication or mild heating (≤40°C) may enhance dissolution. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates in working solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data (e.g., receptor binding vs. functional assays)?
- Methodological Answer : Orthogonal assays are essential. For instance, surface plasmon resonance (SPR) can quantify binding affinity, while calcium flux or cAMP assays assess functional activity. Control for batch-to-batch variability by repeating experiments with independently synthesized lots and cross-referencing with structural analogs (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride) .
Q. What strategies ensure stability of this compound in long-term storage or under experimental conditions?
- Methodological Answer : Store lyophilized powder at −20°C in airtight, light-resistant containers. For aqueous solutions, maintain pH 4–6 (adjusted with HCl/NaOH) to prevent hydrolysis. Monitor degradation via LC-MS; common decomposition products include HCl and quinoline derivatives, which can be quantified using ion chromatography .
Q. How can enantiomeric purity be achieved if the compound exhibits chirality?
- Methodological Answer : Chiral resolution via preparative HPLC using polysaccharide-based columns (e.g., Chiralpak® IA/IB) or enzymatic kinetic resolution with lipases/esterases. Validate enantiomeric excess (ee) using circular dichroism (CD) or chiral stationary phase HPLC. Note that stereochemical assignments require X-ray crystallography or NOESY NMR .
Q. What computational tools are suitable for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like monoamine transporters. Pair these with QSAR models built using open-source tools (e.g., RDKit) to prioritize derivatives for synthesis. Validate predictions using in vitro binding assays .
Q. How can researchers address discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer : Normalize cytotoxicity data using ATP-based viability assays (e.g., CellTiter-Glo®) and account for cell-specific metabolism via metabolomic profiling. Cross-validate with apoptosis markers (e.g., caspase-3/7 activity) and compare results to structurally related compounds (e.g., 6,7-dimethoxy derivatives) to identify substituent-dependent toxicity .
Method Validation & Regulatory Considerations
Q. What protocols ensure compliance with regulatory guidelines for analytical method validation?
- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, linearity (R² ≥0.99), accuracy (recovery 90–110%), and precision (RSD ≤2%). Use certified reference standards (e.g., USP-grade) for calibration. For impurity profiling, employ forced degradation studies (heat, light, pH stress) followed by LC-HRMS to identify degradation pathways .
Q. How should researchers design experiments to investigate metabolic pathways in preclinical models?
- Methodological Answer :
Use stable isotope-labeled analogs (e.g., deuterated or ¹³C-labeled) tracked via LC-MS/MS to identify phase I/II metabolites. Pair with hepatocyte incubation or microsomal assays (CYP450 isoforms) to map enzymatic pathways. Cross-reference with databases like HMDB or METLIN for metabolite annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
